BenchChemオンラインストアへようこそ!

hexahydro-8a-methyl-7(1H)-Indolizinone

Medicinal Chemistry Organic Synthesis Drug Discovery

This under-explored N-heterocycle undergoes Diels-Alder cycloadditions and selective hydrogenations. Patent class-level evidence suggests potential in cardiac arrhythmia and platelet aggregation. CRITICAL: No analog substitution data exists; unquantified risk of failed syntheses. Specify CAS 85358-22-1.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 85358-22-1
Cat. No. B3288864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydro-8a-methyl-7(1H)-Indolizinone
CAS85358-22-1
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC12CCCN1CCC(=O)C2
InChIInChI=1S/C9H15NO/c1-9-4-2-5-10(9)6-3-8(11)7-9/h2-7H2,1H3
InChIKeyKZORZKXCQFWVDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydro-8a-methyl-7(1H)-Indolizinone (CAS 85358-22-1): A Hexahydroindolizinone Scaffold


Hexahydro-8a-methyl-7(1H)-indolizinone (CAS 85358-22-1) is a saturated bicyclic heterocycle belonging to the hexahydroindolizinone class, characterized by a fused piperidine and pyrrolidone ring system with a methyl group at the 8a bridgehead position. This class of compounds is noted in the primary literature as under-explored N-heterocycles that react with high chemo- and stereoselectivity [1], and they are described in patents as having potential utility in cardiovascular medicine [2].

Procurement Risks of Using Untested Hexahydroindolizinone Analogs


Based on the available primary research, substitution among hexahydroindolizinones carries significant and unquantified risk due to the absence of comparative data for this specific compound. While the indolizinone class shows promise as synthetic scaffolds [1] and in therapeutic applications [2], these findings cannot be reliably extrapolated to the specific 8a-methyl derivative. The critical lack of target-specific quantitative data on purity, solubility, and especially biological activity (e.g., IC50 values against specific targets) means that selecting a cheaper or more readily available analog could result in failed synthetic sequences, irreproducible biological results, or unexpected safety profiles. No verifiable evidence was found to support the interchangeability of this compound with any structurally similar candidate.

Quantitative Evidence Profile for Hexahydro-8a-methyl-7(1H)-Indolizinone


Target-Specific Quantitative Data Unavailable in Authoritative Sources

A comprehensive search of primary research papers, patents, and authoritative databases as mandated by the user's protocol yielded no quantitative, comparator-based evidence for the target compound hexahydro-8a-methyl-7(1H)-indolizinone (CAS 85358-22-1). This includes, but is not limited to, data on its physicochemical properties (e.g., exact melting point, logP, aqueous solubility), its performance in specific biological assays (e.g., IC50, Ki), or its comparative reactivity in defined synthetic transformations (e.g., yield, diastereoselectivity) relative to a named analog. All available information is class-level or vendor-derived, which does not meet the strict evidence admission criteria for this guide.

Medicinal Chemistry Organic Synthesis Drug Discovery

Potential Research Applications for Hexahydro-8a-methyl-7(1H)-Indolizinone (CAS 85358-22-1)


Exploratory Medicinal Chemistry in Cardiovascular or Thrombotic Disease

Based on patent literature describing hexahydroindolizinones as a class for treating cardiac arrhythmia and inhibiting platelet aggregation [1], this specific 8a-methyl derivative could be investigated as a novel chemical scaffold for drug discovery in these therapeutic areas. This scenario is entirely prospective and relies on class-level inference, as no specific data for CAS 85358-22-1 exists in the primary literature. Researchers would need to perform de novo synthesis and biological evaluation.

Fundamental Synthetic Methodology Development

Given the established reactivity of indolizinones in chemo- and stereoselective transformations, including Diels-Alder cycloadditions and selective hydrogenations [2], this compound could serve as a valuable test substrate for developing or optimizing new synthetic methods on the hexahydroindolizinone core. Its use would be in academic or industrial process chemistry labs focused on building complex heterocyclic scaffolds.

Quote Request

Request a Quote for hexahydro-8a-methyl-7(1H)-Indolizinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.